Ethyl 2-methylisonicotinate
Overview
Description
Ethyl 2-methylisonicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and a methyl group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
- Unfortunately, specific information about the primary targets of ethyl 2-methylisonicotinate is not readily available in the literature. However, we know that it influences the movement of thrips, as it is used in sticky traps to monitor and catch these pests in greenhouses .
- As a laboratory chemical, it aids in the synthesis of other substances, suggesting that it may participate in chemical reactions or serve as a precursor .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Ethyl 2-methylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, where it acts as a ligand. This interaction can influence the activity of enzymes involved in the nicotinic acid pathway, such as nicotinamide adenine dinucleotide (NAD) synthetase. The binding of this compound to these receptors can modulate the enzymatic activity, leading to changes in the levels of NAD and other related metabolites .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and mitochondrial function. This can lead to changes in cellular metabolism, including alterations in ATP production and reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, this compound can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, it can activate transcription factors that regulate gene expression, resulting in changes in the levels of various proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing mitochondrial function and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the production of NAD and other related metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell. Additionally, this compound can modulate the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid profiles .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications. For example, this compound can be directed to the mitochondria through specific mitochondrial targeting sequences, where it can exert its effects on mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be
Properties
IUPAC Name |
ethyl 2-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMYMRWGDVTGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482095 | |
Record name | Ethyl 2-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-17-0 | |
Record name | Ethyl 2-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methylpyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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